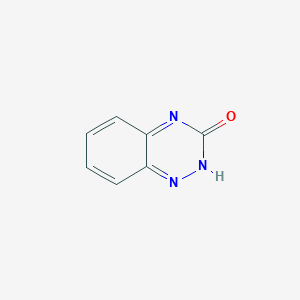

3-Hydroxy-1,2,4-benzotriazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

2H-1,2,4-benzotriazin-3-one |

InChI |

InChI=1S/C7H5N3O/c11-7-8-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,8,10,11) |

InChI Key |

KEKCQXQAPNKMLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)NN=C2C=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,2,4 Benzotriazine Systems

General Reaction Pathways of 1,2,4-Benzotriazines

The reactivity of 1,2,4-benzotriazines is governed by the arrangement of nitrogen atoms within the heterocyclic ring, which influences the electron distribution and susceptibility to attack.

The 1,2,4-benzotriazine (B1219565) system possesses both electron-deficient and electron-rich centers, allowing for reactions with both nucleophiles and electrophiles. The precise nature of the substituents on the ring can significantly modulate this reactivity. In the case of 3-Hydroxy-1,2,4-benzotriazine, the hydroxyl group introduces additional complexity, allowing for tautomerization between the keto and enol forms, which in turn affects the reactivity of the heterocyclic core.

Reactions involving nucleophilic acyl substitution have been demonstrated in the gas phase for related benzotriazole (B28993) systems, such as with 1-hydroxy-7-aza-benzotriazole (HOAt) and 1-hydroxy-benzotriazole (HOBt) ester reagents. nih.gov These reactions highlight the ability of the triazole moiety to act as a leaving group, facilitating the modification of molecules at nucleophilic sites. nih.gov The reactivity of these systems is such that even unprotonated histidine residues can undergo efficient reactions in the gas phase. nih.gov

In the context of aromatic substitution, the reactions of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene with various amines proceed via an uncatalyzed nucleophilic aromatic substitution mechanism where the departure of the leaving group is the rate-limiting step. scirp.org This underscores the role of the benzotriazole group as a competent leaving group in such transformations.

The thermal and photochemical behavior of benzotriazine derivatives has been a subject of investigation, revealing pathways to various rearranged and fragmented products. The thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones, for instance, leads to the formation of 9-acridones through a rearrangement process when conducted in boiling 1-methylnaphthalene. rsc.org However, in a less reactive solvent like paraffin (B1166041) oil at higher temperatures, the reaction yields benzanilides. rsc.org This solvent-dependent outcome highlights the complexity of the thermal decomposition pathways.

In the case of 3-hydroxy-1,2,3-benzotriazin-4-one, thermolysis in inert solvents results in the formation of 3-(o-aminobenzoyloxy)-1,2,3-benzotriazin-4-one. cdnsciencepub.com This transformation is proposed to proceed through a ketenimine intermediate. cdnsciencepub.com The stability of related compounds to thermolysis can be influenced by substitution; for example, 3-methoxy-1,2,3-benzotriazin-4-one is reported to be stable to thermolysis. cdnsciencepub.com

Photolytic conditions can also induce transformations in benzotriazine systems. The photolysis of 3-arylbenzotriazinones in tetrahydrofuran (B95107) has been shown to produce 9-acridones, albeit in low yields. rsc.org The photochemistry of other benzotriazole derivatives has been explored, leading to novel heterocyclic systems. mdpi.com

Mechanistic Studies of Electron Transfer and Radical Formation in Oxygenated 1,2,4-Benzotriazine Derivatives

The introduction of oxygen-containing functional groups, such as in this compound and its N-oxide derivatives, significantly influences the electronic properties and redox behavior of the benzotriazine system. This leads to a rich chemistry involving electron transfer processes and the formation of radical species.

One-electron reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) and its analogs initiates a cascade of reactions that are crucial for their biological activity. nih.gov The initially formed radical anions undergo protonation, with the rate of subsequent reactions being influenced by the substituents on the benzotriazine core. nih.gov

The study of 1,2,4-benzotriazine reactions often involves the generation and characterization of transient reactive intermediates. For example, the oxidation of 1-aminobenzotriazole (B112013) with lead tetra-acetate is a well-established method for the generation of benzyne, a highly reactive intermediate. rsc.org

In the context of oxygenated benzotriazines, pulse radiolysis studies have been instrumental in characterizing the radical species formed upon one-electron reduction. The radical anions of tirapazamine (B611382) and its derivatives have been observed to undergo protonation with pKr values in the range of 6.10 to 6.60. nih.gov The subsequent unimolecular reactions of these protonated radicals lead to the formation of oxidizing benzotriazinyl radicals. nih.gov These oxidizing radicals have been characterized by their absorption spectra and their reactivity towards biomolecules. nih.gov

The generation of stable 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals, also known as Blatter radicals, has been achieved through various synthetic routes, including the oxidative cyclization of amidrazones. researchgate.netrsc.org These radicals are of interest for their potential applications in materials science.

Following their formation, reactive intermediates derived from 1,2,4-benzotriazine systems can undergo a variety of intramolecular rearrangements and fragmentations. The benzotriazinyl radicals generated from the one-electron reduction of tirapazamine derivatives ultimately undergo dismutation to yield the parent compound and the corresponding 3-amino-1,2,4-benzotriazine 1-oxide. nih.gov

In the gas phase, studies of related heterocyclic systems like 1,2,3-triazoles have shown that they can undergo rearrangement to 1,2,3-thiadiazoles under mass spectrometric conditions. nih.gov The fragmentation of these systems often involves the loss of stable small molecules like dinitrogen. nih.gov The pyrolysis of 3-methylthio-1,2,4-benzotriazine 1-oxide results in N-O bond cleavage to afford 3-methylthio-1,2,4-benzotriazine, and at higher temperatures, it can lead to ring contraction to form benzimidazole. researchgate.net

Redox Chemistry of 1,2,4-Benzotriazine Systems

The redox chemistry of 1,2,4-benzotriazines is a key aspect of their chemical behavior, with implications for their application in various fields. The electron-accepting properties of these systems can be finely tuned by modifying the substituents on the benzotriazine core.

Cyclic voltammetry has been employed to study the redox behavior of quinoidal 1,2,4-benzotriazines. acs.orgnih.govacs.org For instance, modifying 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one by introducing electron-withdrawing groups such as pentafluorophenyl, trifluoromethyl, or ylidenemalononitrile leads to an enhancement of its electron affinity. acs.orgnih.gov The combination of a trifluoromethyl group at the C3 position and an ylidenemalononitrile group at the C7 position results in a significant positive shift in the reduction potential. acs.orgnih.gov

The one-electron reduction potentials of the oxidizing benzotriazinyl radicals derived from tirapazamine and its analogs have been determined to be in the range of 0.94 to 1.31 V, highlighting their potent oxidizing nature. nih.gov

Below is a data table summarizing the electrochemical properties of selected 1,2,4-benzotriazine derivatives.

| Compound | E¹₁/₂ (V) | E²₁/₂ (V) |

| 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one | -1.20 | - |

| 1-(pentafluorophenyl)-3-phenyl-1,2,4-benzotriazin-7(1H)-one | -1.03 | -1.82 |

| 1-phenyl-3-(trifluoromethyl)-1,2,4-benzotriazin-7(1H)-one | -0.99 | -1.72 |

| 7-(dicyanomethylene)-1,3-diphenyl-1,2,4-benzotriazin-7(1H)-imine | -0.86 | -1.63 |

| 7-(dicyanomethylene)-1-phenyl-3-(trifluoromethyl)-1,2,4-benzotriazin-7(1H)-imine | -0.66 | -1.40 |

| 1,2,5-thiadiazolo[3,4-f]-7-(dicyanomethylene)-1-phenyl-3-(trifluoromethyl)-1,2,4-benzotriazine | -0.64 | -1.35 |

Data sourced from cyclic voltammetry measurements. acs.orgnih.govacs.org

Spectroscopic and Structural Characterization of 1,2,4 Benzotriazine Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1,2,4-benzotriazine (B1219565) derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete assignment of proton and carbon resonances can be achieved, confirming the molecular framework.

Detailed NMR studies have been conducted on various 1,2,4-benzotriazine derivatives, such as 3-amino-1,2,4-benzotriazine and its N-oxides. researchgate.net For these compounds, ¹H, ¹³C, and ¹⁵N NMR measurements, including 2D experiments like ¹H-¹⁵N gs-HMBC, have enabled complete and unambiguous assignments of all resonances. researchgate.net The chemical shifts are highly sensitive to the substitution pattern on both the benzene (B151609) and triazine rings. For instance, N-oxidation at different positions within the triazine ring leads to significant and predictable shifts in the ¹⁵N NMR spectrum, providing a powerful tool for identifying specific isomers. researchgate.net

In the case of 3-Hydroxy-1,2,4-benzotriazine, the ¹H NMR spectrum is expected to show a complex multiplet pattern for the four protons on the benzene ring and a distinct signal for the hydroxyl proton, the position of which can be sensitive to solvent and concentration. The ¹³C NMR spectrum would provide signals for the seven carbon atoms, with the carbon atom C3 bearing the hydroxyl group appearing at a characteristic downfield shift. Techniques such as the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH and quaternary carbons. organicchemistrydata.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 1,2,4-Benzotriazine Derivative Data is illustrative for a related derivative, as specific experimental data for this compound is not readily available in the provided sources.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C3-OH | Variable, solvent dependent | - |

| Aromatic-H | ~7.0 - 8.5 (multiplets) | - |

| C3 | - | ~150 - 160 |

| C4a | - | ~140 - 150 |

| C5 | - | ~120 - 135 |

| C6 | - | ~120 - 135 |

| C7 | - | ~120 - 135 |

| C8 | - | ~120 - 135 |

| C8a | - | ~140 - 150 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The IR spectrum of a 1,2,3-benzotriazole derivative, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one, shows characteristic bands that can be used as a reference. chemicalbook.comnih.gov For this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ is characteristic of C=N and C=C stretching vibrations within the triazine and benzene rings, respectively. mdpi.com Fingerprint vibrations, including in-plane and out-of-plane C-H bending, are expected below 1500 cm⁻¹. mdpi.comnih.gov Theoretical calculations, often using density functional theory (DFT), can be employed to facilitate the assignment of observed vibrational bands to specific normal modes. nih.gov

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200 - 3600 | Broad, Medium-Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| C=N stretch (triazine ring) | 1600 - 1650 | Medium-Strong |

| C=C stretch (aromatic ring) | 1500 - 1600 | Medium-Strong |

| C-O stretch | 1200 - 1300 | Strong |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is used to determine its photophysical properties. The UV-Vis spectrum of 1,2,4-benzotriazine derivatives is typically characterized by strong absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated aromatic system. acs.org

For hydroxyphenyl-benzotriazole type compounds, the absorption spectrum often shows a double-band structure in the long-wavelength UV region. acs.org A band at longer wavelengths (around 340-350 nm) can be attributed to a π→π* charge-transfer state, which is favored by a planar molecular orientation. acs.orgresearchgate.net A shorter wavelength band (around 300 nm) typically arises from a local transition within the benzotriazine moiety. acs.org The presence of the hydroxyl group can influence the position and intensity of these absorption bands. Studies on metabolites of tirapazamine (B611382), a 1,2,4-benzotriazine derivative, have utilized UV-vis spectroscopy for characterization. nih.gov While many benzotriazole (B28993) derivatives are designed to dissipate UV energy non-radiatively, some substituted analogues can exhibit fluorescence, and emission spectroscopy would be used to characterize their excited-state properties. nih.govacs.org

Table 3: Typical UV-Vis Absorption Data for Hydroxyphenyl-Benzotriazole Derivatives

| Transition | Typical λmax (nm) | Solvent |

|---|---|---|

| π→π* (Local Excitation) | ~300 | Methanol/Ethanol |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain insight into its structure through fragmentation analysis. nih.gov In electrospray ionization (ESI) or other soft ionization techniques, the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺ corresponding to its exact mass. mdpi.com

High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy, confirming the molecular formula C₇H₅N₃O. mdpi.com Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For the 1,2,4-benzotriazine core, characteristic fragmentation pathways may include the loss of small neutral molecules like N₂ or HCN from the triazine ring. The presence of the hydroxyl group would also influence the fragmentation pathways. Liquid chromatography coupled with mass spectrometry (LC-MS) is a standard method for the analysis and characterization of benzotriazine derivatives and their metabolites. nih.govtandfonline.com

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₇H₅N₃O |

| Exact Mass | 147.0433 g/mol |

| Nominal Mass | 147 g/mol |

| Expected Ion (ESI+) | m/z 148.0511 ([M+H]⁺) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available in the provided sources, analysis of closely related derivatives provides significant insight into the expected structural features.

For example, the crystal structure of 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide has been determined, revealing a monoclinic space group C2/c. nih.gov Another related compound, 3-ethyl-4-hydroxy-l,2,3(4H)-benzotriazine, crystallizes in the orthorhombic system with space group Pbcn. cdnsciencepub.com A key feature in the crystal packing of this hydroxy derivative is intermolecular hydrogen bonding, specifically an O(4)-H···N(1) hydrogen bond that links molecules together. cdnsciencepub.com It is highly probable that this compound would also exhibit strong intermolecular hydrogen bonds in the solid state, likely involving the hydroxyl group and one of the nitrogen atoms of the triazine ring. These interactions significantly influence the melting point and solubility of the compound. The planarity of the benzotriazine ring system is another important structural aspect that can be precisely determined from crystallographic data. nih.govcdnsciencepub.com

Table 5: Illustrative Crystallographic Data from a Related Benzotriazine Derivative Data from 3-ethyl-4-hydroxy-l,2,3(4H)-benzotriazine cdnsciencepub.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Key Intermolecular Interaction | O-H···N Hydrogen Bond |

Computational and Theoretical Chemistry of 1,2,4 Benzotriazine Structures

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within 1,2,4-benzotriazine (B1219565) molecules. These calculations provide a foundation for understanding the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of organic molecules, including 1,2,4-benzotriazine derivatives. irjweb.comresearchgate.net By approximating the complex many-electron problem to a more manageable one based on electron density, DFT offers a favorable balance between accuracy and computational cost.

In the study of benzotriazines, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are employed to perform geometry optimization. researchgate.netcolab.wsjksus.org This process determines the lowest energy arrangement of atoms, providing precise information on bond lengths, bond angles, and dihedral angles. nih.gov For instance, DFT calculations on related heterocyclic systems have been used to confirm that the computationally determined most stable structure is in agreement with experimental X-ray diffraction data. researchgate.net These optimized geometries are the starting point for further calculations of other molecular properties.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov Computational studies on various triazine and benzotriazole (B28993) derivatives consistently involve the calculation of HOMO-LUMO energies to predict their reactivity. researchgate.netcolab.ws For example, the analysis of a triazine derivative using DFT (B3LYP/6-311+G(d,p)) revealed a HOMO-LUMO gap of 4.4871 eV, indicating significant chemical stability. irjweb.com These calculations help in understanding the charge transfer interactions within the molecule. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data is representative and based on findings for a related triazine derivative. irjweb.com

Understanding the distribution of electronic charge within a molecule is essential for predicting its interaction with other molecules and identifying reactive sites. Molecular Electrostatic Potential (MEP) analysis is a valuable tool for this purpose, creating a color-coded map of the electrostatic potential on the molecule's surface. mdpi.com The MEP map helps to visualize regions that are rich or deficient in electrons.

Typically, red- and yellow-colored regions on an MEP map indicate negative electrostatic potential, highlighting areas prone to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms). mdpi.com Blue-colored regions represent positive potential and are susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). mdpi.com In studies of benzotriazinone carboxamides, MEP analysis has been used to identify the most reactive sites for electrophilic or nucleophilic interactions. mdpi.com Similarly, calculations of atomic charges, such as Mulliken charges, provide quantitative data on the charge distribution, identifying specific atoms that are likely centers for reaction. colab.ws

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2,4-Benzotriazines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For 1,2,4-benzotriazine derivatives, QSAR studies are instrumental in designing new compounds with enhanced therapeutic potential, such as enzyme inhibitors. rsc.org

3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are often employed. rsc.org These models generate 3D contour maps that visualize how different structural features (steric, electrostatic, hydrophobic) influence biological activity. The predictive power of a QSAR model is validated using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). rsc.orgnih.gov A successful 3D-QSAR study on 1,2,4-triazine (B1199460) derivatives as human D-amino acid oxidase (h-DAAO) inhibitors yielded robust models with high predictive ability (CoMFA: q² = 0.613, r² = 0.966; CoMSIA: q² = 0.669, r² = 0.985). rsc.org These models provide reliable guidance for the structural optimization of new, more potent inhibitors. rsc.org

| Model | q² (Cross-validated) | r² (Non-cross-validated) | RMSE | Fisher's Ratio (F) |

|---|---|---|---|---|

| APRRR-105 | 0.871 | 0.9228 | 0.2564 | 82.8 |

Data is representative and based on a 3D-QSAR study of benzotriazol-1-yl carboxamide derivatives. nih.gov

Simulation of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, plays a critical role in elucidating the mechanisms of chemical reactions. organic-chemistry.org By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate the activation energies required for the reaction to proceed.

For example, DFT calculations have been performed to understand the mechanism of the intramolecular heterocyclization used to synthesize 1,2,3-benzotriazines. nih.govacs.org These studies can reveal the step-by-step pathway, such as the initial deprotonation, subsequent nucleophilic attack, and cyclization, providing a detailed picture that is difficult to obtain experimentally. organic-chemistry.org This theoretical understanding allows for the optimization of reaction conditions to improve yields and develop new synthetic routes for benzotriazine scaffolds. nih.govacs.org The reduction of 2-nitrophenylhydrazones represents a general method for synthesizing 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, a process involving initial reduction followed by air oxidation of the intermediate. nih.gov Computational modeling can provide insights into the energetics and feasibility of such multi-step reaction sequences.

Tautomeric Equilibria and Conformational Analysis of Hydroxylated 1,2,4-Benzotriazines

Hydroxylated benzotriazines, such as 3-Hydroxy-1,2,4-benzotriazine, can exist in different tautomeric forms. This compound exhibits keto-enol tautomerism, existing in equilibrium between the hydroxy (enol) form and the 1,2,4-benzotriazin-3(2H)-one (keto) form. The position of this equilibrium is crucial as the different tautomers may have distinct chemical and biological properties.

Computational methods are essential for studying these tautomeric equilibria. dnu.dp.ua By calculating the relative energies and thermodynamic parameters of each tautomer, the more stable form can be predicted. dnu.dp.ua These calculations can be performed in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM) to evaluate environmental effects on the equilibrium. dnu.dp.ua Studies on analogous systems, like the 2-hydroxypyridine (B17775) ⇌ 2-pyridone equilibrium, show that both the intrinsic properties of the molecule and interactions with the solvent influence which tautomer is dominant. nih.govrsc.org

In addition to tautomerism, conformational analysis is used to identify the most stable spatial arrangements of flexible molecules. For substituted 1,2,4-benzotriazines, computational methods can determine the preferred conformation and the energy barriers to rotation around single bonds. For example, a conformational analysis of 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide using DFT found that the conformation observed in the solid-state crystal structure is also the most stable in the gas phase and in solution. nih.gov Such analyses are vital for understanding how the molecule's shape affects its interactions and reactivity. nih.gov

Advanced Applications in Chemical Sciences

Role as Reagents and Catalysts in Organic Synthesis

The strategic placement of nitrogen atoms and the hydroxyl group in 3-Hydroxy-1,2,4-benzotriazine suggests its potential utility as a reagent and catalyst in various organic transformations.

While the broader class of benzotriazole (B28993) and benzotriazine derivatives has been extensively explored as activating agents in amide bond formation, it is crucial to distinguish the specific roles of different isomers. Notably, the compound 3-Hydroxy-1,2,3-benzotriazin-4-one (HOOBt), an isomer of the subject compound, is a well-established and widely used condensation reagent, particularly in peptide synthesis. innospk.com HOOBt is effective in minimizing racemization during peptide coupling reactions. innospk.com

The mechanism of action for such activating agents typically involves the formation of a highly reactive intermediate ester with a carboxylic acid. This activated species is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond. The efficiency of these reagents is often attributed to their ability to act as excellent leaving groups.

Although direct and extensive research on this compound as an activating agent in amide condensation is not as widely documented as its 1,2,3-isomer, the fundamental chemical principles suggest a potential, albeit likely different, reactivity profile in such transformations. The electronic properties of the 1,2,4-benzotriazine (B1219565) ring system would influence its ability to activate a carboxyl group and facilitate amide bond formation. Further research is required to fully elucidate its efficacy and potential advantages in this context.

The nitrogen-rich core of 1,2,4-benzotriazine derivatives makes them attractive candidates for ligand design in coordination chemistry. These heterocycles can act as N-donors to form stable complexes with a variety of transition metals. researchgate.net The specific coordination modes can vary, including monodentate, bidentate, or bridging, depending on the substitution pattern on the benzotriazine ring and the nature of the metal center. bohrium.comresearchgate.net

The introduction of a hydroxyl group at the 3-position of the 1,2,4-benzotriazine scaffold offers an additional coordination site. This allows for the possibility of chelation, where the compound can bind to a metal ion through both a nitrogen atom of the triazine ring and the oxygen atom of the hydroxyl group, forming a stable chelate ring. This bidentate chelation can lead to the formation of well-defined and robust metal complexes with potential applications in catalysis, materials science, and biological systems. nih.gov

The electronic properties of the benzotriazine ring, which can be tuned by substituents, influence the electron-donating ability of the nitrogen atoms and, consequently, the stability and reactivity of the resulting metal complexes. bohrium.com Research into the coordination chemistry of substituted benzotriazoles has demonstrated their versatility in forming complexes with metals such as ruthenium, palladium, copper, and silver. bohrium.comresearchgate.net While specific studies focusing solely on this compound as a ligand are not extensively reported, the foundational principles of coordination chemistry suggest its strong potential for the design of novel metal complexes with tailored properties.

Analytical Methodologies Utilizing 1,2,4-Benzotriazine Derivatives

The ability of 1,2,4-benzotriazine derivatives to form colored or fluorescent complexes with metal ions has led to their exploration in the development of analytical methods for metal ion detection.

Certain 1,2,4-triazine-based compounds have been developed as chromogenic reagents for the detection of various metal ions. nih.govresearchgate.net These reagents form distinctively colored complexes with specific metal ions, allowing for their qualitative and quantitative determination using spectrophotometric techniques. nih.govresearchgate.net The high sensitivity of these reagents enables the detection of metal ions at very low concentrations. nih.govresearchgate.net

The chelation of metal ions by these ligands is the fundamental principle behind their use in analytical chemistry. The formation of a stable complex alters the electronic structure of the molecule, leading to a change in its absorption spectrum. This change can be measured to determine the concentration of the metal ion.

While the direct application of this compound in this specific context is not widely documented, its inherent chelating ability, owing to the proximate nitrogen and hydroxyl groups, suggests its potential as a selective chelating agent for certain metal ions. The development of analytical methods based on this compound would require systematic studies of its complexation behavior with a range of metal ions to determine its selectivity and sensitivity.

Table 1: Examples of Metal Ions Detected by 1,2,4-Triazine-Based Chromogenic Reagents

| Metal Ion | Detection Method | Molar Absorption Coefficient (M⁻¹cm⁻¹) | Reference |

| Zn²⁺ | Spectrophotometry | 8.8 - 29.9 x 10³ | nih.gov |

| Ni²⁺ | Spectrophotometry | 8.8 - 29.9 x 10³ | nih.gov |

| Co²⁺ | Spectrophotometry | 8.8 - 29.9 x 10³ | nih.gov |

| Cu²⁺ | Spectrophotometry | 8.8 - 29.9 x 10³ | nih.gov |

| Cr³⁺ | Spectrophotometry | 8.8 - 29.9 x 10³ | nih.gov |

| Al³⁺ | Spectrophotometry | 8.8 - 29.9 x 10³ | nih.gov |

Applications in Material Science and Chemical Intermediates

The versatile chemical nature of benzotriazine derivatives makes them valuable building blocks in material science and as intermediates in the synthesis of more complex molecules. Benzotriazole and its derivatives have been incorporated into polymers to enhance their thermal stability and introduce specific functionalities. tandfonline.com

The 1,2,4-benzotriazine scaffold, with its potential for various chemical modifications, can serve as a core structure for the development of novel functional materials. The introduction of a hydroxyl group provides a reactive handle for further chemical transformations, such as esterification or etherification, allowing for the covalent attachment of the benzotriazine unit to polymer backbones or other molecular architectures.

Furthermore, this compound can act as a key chemical intermediate in the synthesis of a wide range of heterocyclic compounds. organic-chemistry.org The triazine ring can undergo various reactions, including nucleophilic substitution and ring-opening, providing access to a diverse array of chemical structures with potential applications in pharmaceuticals and agrochemicals. researchgate.netorganic-chemistry.orgnih.gov The reactivity of the hydroxyl group further expands its synthetic utility, enabling the construction of more complex and functionalized molecules.

Molecular Mechanisms of Biological Interaction for 1,2,4 Benzotriazine Derivatives

Investigation of Molecular Targets and Binding Affinities

The biological activity of 1,2,4-benzotriazine (B1219565) derivatives is intrinsically linked to their ability to bind with specific molecular targets. Research has identified key interactions with receptors and enzymes that are crucial for their pharmacological effects.

Sigma receptors, which are broadly classified into σ1 and σ2 subtypes, have emerged as significant targets for 1,2,4-benzotriazine derivatives. sigmaaldrich.com These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for conditions ranging from psychiatric and neurodegenerative disorders to cancer. sigmaaldrich.comnih.gov

A notable class of compounds, 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, has been identified as a novel group of ligands for sigma receptors, demonstrating nanomolar affinity, particularly for the σ1 subtype. nih.gov The nature of the substituents at the 3-position of the benzotriazine ring plays a critical role in modulating the binding capability and pharmacokinetics of these molecules. nih.gov For instance, the presence of an aromatic moiety at the end of a side chain has been shown to be important for high affinity. A spiro[1,2,4-benzotriazine-3(4H),4′-(1′-methyl)piperidine] derivative exhibited a significantly lower affinity for the σ1 receptor (Ki = 3410 nM) compared to its corresponding benzyl derivative, highlighting the influence of the substituent's structure. nih.govmdpi.com

Numerous 3,4-dihydro-1,2,4-benzotriazine derivatives have been synthesized and evaluated for their affinity to sigma receptors, recognizing the potential therapeutic applications in cardiovascular, neurodegenerative, and proliferative diseases. nih.govnih.gov

Table 1: Sigma Receptor Binding Affinities of Selected 1,2,4-Benzotriazine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Spiro[1,2,4-benzotriazine-3(4H),4′-(1′-benzyl)piperidine] | σ1 | High (specific value not provided) |

Data sourced from studies on 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazine derivatives.

Protein tyrosine kinases (PTKs) are critical enzymes that regulate cellular processes like proliferation and differentiation. nih.gov Their uncontrolled signaling can lead to various diseases, including cancer, making them important targets for drug development. nih.gov Derivatives of 1,2,4-benzotriazine have been investigated as inhibitors of these enzymes.

For example, a series of benzotriazine derivatives has been studied as inhibitors of Src kinase, a non-receptor tyrosine kinase. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for potent inhibition. nih.gov These studies provide insights into the steric and electronic factors that influence the inhibitory activity of these compounds. nih.gov

Furthermore, derivatives of the related 1,2,4-triazine (B1199460) scaffold have been designed as antagonists of the adenosine A2A receptor, with structural studies confirming their binding mode deep within the receptor's orthosteric binding cavity. nih.gov While not a tyrosine kinase, this work demonstrates the utility of structure-based design for targeting specific enzymes and receptors with this class of heterocycles. Research on quinazolinone hydrazide triazole derivatives has also identified compounds that significantly inhibit MET receptor tyrosine kinase, showcasing the potential of related heterocyclic systems to act as kinase inhibitors. frontiersin.org

Structure-Activity Relationship (SAR) Studies for 1,2,4-Benzotriazine Modifications

The biological activity of 1,2,4-benzotriazine derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing these compounds to enhance their potency and selectivity for specific biological targets.

The type and position of substituents on the 1,2,4-benzotriazine core significantly influence its molecular interactions and biological activity. nih.gov

For 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, the nature of the groups at position 3 can modulate the molecule's hydrophilic-lipophilic balance, which in turn affects its pharmacokinetics and binding affinity for receptors like the sigma receptor. nih.govmdpi.com The presence of an aromatic moiety, for instance, has been shown to be crucial for high-affinity binding. nih.govmdpi.com

In the context of Src kinase inhibition, 3D-QSAR studies have revealed that smaller steric volumes in hydrophobic regions, the presence of electron-withdrawing groups near the aryl linker, and proximity to solvent-accessible regions can increase the inhibitory activity. nih.gov These findings suggest that strategic placement of substituents at positions 5, 6, and 8 of the benzotriazine nucleus could lead to the development of more potent inhibitors. nih.gov

A systematic study on a series of 19 structurally diverse C(3)-substituted benzo[e] nih.govnih.govnih.govtriazines investigated the electronic effects of the substituent at the C(3) position. acs.org Using spectroscopic methods and density functional theory calculations, it was found that the C(3) substituent has a significant effect on the electronic structure of the benzotriazine ring. acs.org Functional groups introduced through nucleophilic aromatic substitution and metal-catalyzed reactions included alkyl, aryl, amine, and alkoxide groups, each imparting distinct electronic properties to the core structure. acs.org

Molecular-Level Interactions with Biomolecules

The therapeutic potential of many compounds is derived from their direct interaction with essential biomolecules like DNA.

Certain 1,2,4-benzotriazine derivatives, particularly the 1,2,4-benzotriazine 1,4-dioxides, are known to exert their biological effects through interactions with DNA. nih.govnih.govacs.org A prominent example is 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine), an antitumor agent that selectively damages DNA in hypoxic tumor cells. nih.govacs.org

The mechanism of action involves a one-electron enzymatic reduction of the benzotriazine dioxide to form an oxygen-sensitive drug radical. nih.govacs.org Under hypoxic conditions, this radical leads to oxidative DNA damage. Two primary mechanisms have been proposed for this DNA damage:

Hydroxyl Radical Generation : Homolysis of the N-OH bond in the reduced drug radical may produce the highly reactive hydroxyl radical, a well-known DNA-damaging agent. nih.govacs.org

Benzotriazinyl Radical Formation : An alternative pathway suggests the elimination of water from the initial drug radical to generate a benzotriazinyl radical, which then acts as the ultimate DNA-damaging species. nih.govacs.org

To investigate these mechanisms, studies have utilized analogs such as 3-methyl-1,2,4-benzotriazine 1,4-dioxide. nih.govnih.govacs.org This analog was shown to cause redox-activated, hypoxia-selective oxidation of DNA in a manner analogous to tirapazamine (B611382). nih.govnih.gov Isotopic labeling experiments provided evidence against the formation of the benzotriazinyl radical as an essential intermediate. nih.gov The results favor a mechanism where the release of hydroxyl radicals from the activated drug radical intermediates is responsible for the DNA-cleaving properties of this class of compounds. nih.govnih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 3-Hydroxy-1,2,4-benzotriazine |

| 3-Amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine) |

| 3-Methyl-1,2,4-benzotriazine 1,4-dioxide |

| Spiro[1,2,4-benzotriazine-3(4H),4′-(1′-benzyl)piperidine] |

| Spiro[1,2,4-benzotriazine-3(4H),4′-(1′-methyl)piperidine] |

| 3-Chloro-benzo[e] nih.govnih.govnih.govtriazine |

Oxidatively Generated Damage Pathways at the Cellular Level

The molecular interactions of this compound within a cellular environment can lead to the generation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This section explores the potential pathways through which this compound may contribute to oxidatively generated cellular damage, drawing parallels from related benzotriazine and phenolic compounds.

The chemical structure of this compound, featuring a phenolic hydroxyl group attached to the benzotriazine core, suggests a propensity for engaging in redox reactions. Phenolic compounds are known to be electrochemically active and can be oxidized to form phenoxyl radicals. researchgate.netntu.edu.sgresearchgate.net This process involves the transfer of an electron, and under certain biological conditions, this can initiate a cascade of events leading to the formation of ROS.

The 1,2,4-benzotriazine nucleus itself is a redox-active scaffold. The electrochemical properties of various benzotriazine derivatives, particularly the di-N-oxides like Tirapazamine, have been extensively studied. nih.gov These studies demonstrate that the benzotriazine ring system can accept electrons, and the reduction potentials are significantly influenced by the nature and position of substituents. nih.gov While this compound lacks the N-oxide moieties of Tirapazamine, the inherent redox character of the heterocyclic core remains a key factor in its potential to induce oxidative stress.

One of the primary mechanisms by which compounds like this compound may generate oxidative damage is through redox cycling. In this process, the parent compound is enzymatically or chemically reduced to a radical intermediate. In the presence of molecular oxygen, this radical can then transfer an electron to oxygen to form the superoxide radical (O₂⁻), while the parent compound is regenerated. This futile cycle can continuously produce superoxide, a primary ROS, which can then be converted to other more damaging ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

The generation of these ROS can have widespread detrimental effects on cellular macromolecules. The hydroxyl radical, in particular, is a potent oxidizing agent that can indiscriminately attack cellular components in its immediate vicinity.

Key Cellular Targets of Oxidative Damage:

Lipids: ROS can initiate lipid peroxidation in cellular membranes, leading to a loss of membrane fluidity, impaired function of membrane-bound proteins, and the formation of reactive aldehydes that can act as secondary messengers of oxidative stress.

Proteins: Amino acid residues in proteins are susceptible to oxidative modification, which can lead to protein carbonylation, cross-linking, and fragmentation. This can result in the loss of protein function and the formation of protein aggregates.

DNA: Oxidative damage to DNA can manifest as single- and double-strand breaks, as well as the formation of oxidized bases, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG). nih.gov Such DNA lesions, if not properly repaired, can lead to mutations and genomic instability. The antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine) has been shown to induce oxidative DNA damage. nih.govnih.gov

While direct experimental evidence detailing the specific mechanisms of oxidatively generated damage by this compound is not extensively documented in the available literature, the chemical principles governing the behavior of phenolic compounds and the 1,2,4-benzotriazine scaffold provide a strong basis for postulating its involvement in such pathways. The electrochemical behavior of related phenolic benzotriazoles, which undergo oxidation to form phenoxyl radicals, supports the potential for this compound to participate in redox reactions that can lead to the generation of ROS. researchgate.netntu.edu.sgresearchgate.net

Further research is necessary to fully elucidate the specific cellular enzymes and pathways involved in the metabolic activation of this compound and to quantify its potential for generating oxidative stress. However, the available evidence from analogous compounds suggests that oxidative damage is a plausible and significant mechanism of its biological interaction at the cellular level.

Q & A

Q. How can researchers resolve contradictions in TPZ’s proposed DNA damage mechanisms (hydroxyl radical vs. direct alkylation)?

- Methodology : (i) Use isotopically labeled TPZ to track radical intermediates. (ii) Compare cleavage patterns with authentic hydroxyl radical generators (e.g., Fenton reagents). (iii) Employ computational models (DFT) to map radical reactivity. Evidence shows TPZ’s unique specificity arises from interactions between N-oxides and hydroxyl radical-adducted purines .

Q. What experimental approaches are used to study hypoxia-selective DNA alkylation by TPZ analogs?

- Design : (i) Synthesize hypoxia-activated prodrugs with alkylating moieties (e.g., nitroimidazole conjugates). (ii) Assess cytotoxicity in normoxic vs. hypoxic cell cultures (e.g., HT-29 colorectal cancer). (iii) Quantify DNA interstrand cross-links via comet assays or HPLC-MS/MS. TPZ derivatives show 10–100x higher potency under hypoxia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.